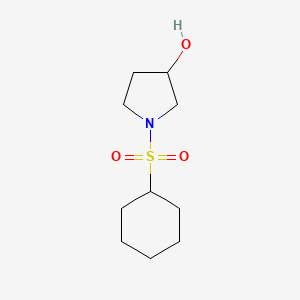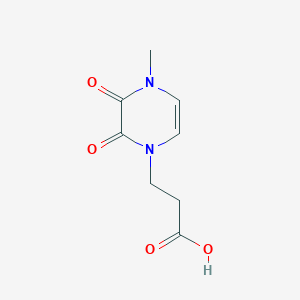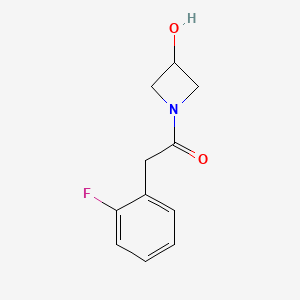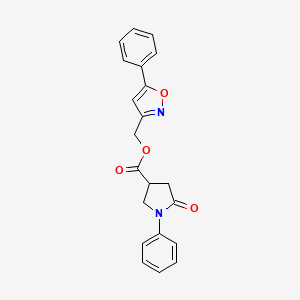
N-cyclobutyl-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclobutyl-1,3-thiazole-4-carboxamide” is a derivative of thiazole carboxamide . Thiazoles are important heterocyclic compounds exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole carboxamide derivatives involves the use of 1H, 13C-NMR, IR, and HRMS spectrum analysis . The synthesized compounds were evaluated for their selectivity towards COX-1 and COX-2 using an in vitro COX inhibition assay kit .Molecular Structure Analysis
Thiazole is a five-membered heterocyclic compound containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole carboxamide derivatives have been found to have potent inhibitory activities against COX enzymes . The percentage of inhibitory activities at 5 µM concentration against the COX2 enzyme was in the range of 53.9–81.5%, while the percentage against the COX-1 enzyme was 14.7–74.8% .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
N-cyclobutyl-1,3-thiazole-4-carboxamide has been investigated for its potential applications in synthetic chemistry, drug discovery, and biochemistry. In synthetic chemistry, this compound has been used as a building block for the synthesis of other compounds. In drug discovery, this compound has been used to study the effects of various compounds on cellular processes. In biochemistry, this compound has been used to study the effects of various compounds on biochemical pathways.
Wirkmechanismus
Target of Action
N-cyclobutyl-1,3-thiazole-4-carboxamide is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities . Thiazoles are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of thiazole derivatives is characterized by their interaction with their targets, leading to various biological outcomes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . These properties could influence the interaction of this compound with its targets.
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities . For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physico-chemical properties of thiazole, such as its solubility in various solvents , could potentially influence its action in different environments.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclobutyl-1,3-thiazole-4-carboxamide has several advantages for use in laboratory experiments. It is relatively stable and can be synthesized easily. It is also relatively non-toxic, making it suitable for use in cell culture experiments. However, this compound is not suitable for use in vivo experiments due to its potential toxicity.
Zukünftige Richtungen
There are several potential future directions for N-cyclobutyl-1,3-thiazole-4-carboxamide. One potential direction is to further investigate the biochemical and physiological effects of this compound in cell culture and animal models. Another potential direction is to investigate the potential therapeutic applications of this compound, such as its potential use in the treatment of cancer or other diseases. Finally, further research could be done to investigate the mechanism of action of this compound and to develop new synthesis methods for this compound.
Synthesemethoden
N-cyclobutyl-1,3-thiazole-4-carboxamide can be synthesized from cyclobutyl amines and thiazole-4-carboxamides. The reaction involves the addition of a cyclobutyl amine to a thiazole-4-carboxamide, followed by a condensation reaction to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or ethyl acetate. The reaction is typically carried out at room temperature, but can be carried out at elevated temperatures if desired.
Biochemische Analyse
Biochemical Properties
N-cyclobutyl-1,3-thiazole-4-carboxamide has been found to have potent inhibitory activities against cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, lipid mediators that are key players in inflammatory responses .
Cellular Effects
The compound’s effects on cells are primarily related to its inhibitory activity against COX enzymes . By suppressing these enzymes, this compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with COX enzymes, leading to their inhibition . This inhibition can result in changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
The compound has been found to have potent and selective inhibitory activities against COX enzymes .
Dosage Effects in Animal Models
Its potent inhibitory activities against COX enzymes suggest potential therapeutic applications .
Metabolic Pathways
This compound’s involvement in metabolic pathways is likely related to its interaction with COX enzymes . By inhibiting these enzymes, the compound could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
Given its molecular properties, it may interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is another area of active investigation. Its interactions with COX enzymes suggest that it may be localized to areas of the cell where these enzymes are present .
Eigenschaften
IUPAC Name |
N-cyclobutyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c11-8(7-4-12-5-9-7)10-6-2-1-3-6/h4-6H,1-3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQMNPBTERUXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6497865.png)



![1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B6497897.png)
![3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497921.png)
![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6497926.png)

![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6497940.png)


![[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate](/img/structure/B6497963.png)
![[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate](/img/structure/B6497972.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate](/img/structure/B6497976.png)